9-chloro-8,12-dimethylbenzo[a]acridine

Catalog No.
S14490242
CAS No.
63019-52-3
M.F
C19H14ClN
M. Wt
291.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-chloro-8,12-dimethylbenzo[a]acridine

CAS Number

63019-52-3

Product Name

9-chloro-8,12-dimethylbenzo[a]acridine

IUPAC Name

9-chloro-8,12-dimethylbenzo[a]acridine

Molecular Formula

C19H14ClN

Molecular Weight

291.8 g/mol

InChI

InChI=1S/C19H14ClN/c1-11-14-8-9-16(20)12(2)19(14)21-17-10-7-13-5-3-4-6-15(13)18(11)17/h3-10H,1-2H3

InChI Key

WQUHSHLLALRSOM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=C(C2=NC3=C1C4=CC=CC=C4C=C3)C)Cl

9-Chloro-8,12-dimethylbenzo[a]acridine is a polycyclic aromatic compound characterized by its complex structure, which includes a chloro group and multiple methyl substituents on the benzo[a]acridine framework. Its molecular formula is C19H14ClN, and it has a molecular weight of 291.8 g/mol. The compound is known for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

The chemical reactivity of 9-chloro-8,12-dimethylbenzo[a]acridine is notable for several types of reactions:

  • Oxidation: This compound can undergo oxidation using agents like potassium permanganate or chromium trioxide, resulting in the formation of quinone derivatives.
  • Reduction: Reduction reactions with agents such as sodium borohydride or lithium aluminum hydride can yield amine derivatives.
  • Substitution: The chloro group can be replaced through nucleophilic substitution reactions, allowing for the introduction of various functional groups.

These reactions illustrate the compound's versatility in synthetic organic chemistry.

9-Chloro-8,12-dimethylbenzo[a]acridine exhibits significant biological activity, primarily due to its ability to intercalate into DNA. This interaction disrupts normal DNA functions, inhibiting replication and transcription processes. The compound has been studied for its potential anticancer properties, as well as antimicrobial and antiviral activities. Its mechanism of action involves targeting topoisomerases and other DNA-binding proteins, which are essential for cell division and proliferation .

The synthesis of 9-chloro-8,12-dimethylbenzo[a]acridine typically involves several key steps:

  • Condensation Reaction: The initial step involves the condensation of diphenylamine with chloroform in the presence of a catalyst such as aluminum chloride to form the acridine core.
  • Chlorination: The acridine core is chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 9th position.

These methods can be scaled up for industrial production, utilizing optimized reaction conditions to ensure high yield and purity.

The applications of 9-chloro-8,12-dimethylbenzo[a]acridine span various fields:

  • Chemistry: It serves as a precursor in synthesizing other acridine derivatives and as a reagent in organic synthesis.
  • Biology: The compound's interactions with DNA and proteins make it valuable for biochemical research.
  • Medicine: Its potential as an anticancer agent has garnered attention, alongside its antimicrobial and antiviral properties .
  • Industry: It is also used in producing dyes, pigments, and fluorescent materials due to its photophysical properties.

Interaction studies have shown that 9-chloro-8,12-dimethylbenzo[a]acridine can effectively intercalate into DNA, leading to structural disruptions that inhibit cellular processes. Research indicates that this compound may enhance the phosphorylation of p53, a critical regulator of the cell cycle and apoptosis . Furthermore, it has been investigated for its ability to interact with various enzymes involved in drug metabolism and cellular signaling pathways.

Several compounds share structural similarities with 9-chloro-8,12-dimethylbenzo[a]acridine. Notable examples include:

Compound NameStructural FeaturesUnique Properties
9-AminoacridineAmino group at position 9Strong anticancer activity
AcridineBasic structure without substitutionsFound in nature; exhibits antimicrobial properties
2-MethylacridineMethyl group at position 2Lower cytotoxicity compared to 9-chloro derivative
9-ChloroacridineChlorine at position 9Similar reactivity but different biological activity

These comparisons highlight the unique aspects of 9-chloro-8,12-dimethylbenzo[a]acridine while demonstrating how structural modifications can influence biological activity and chemical behavior.

XLogP3

6.1

Hydrogen Bond Acceptor Count

1

Exact Mass

291.0814771 g/mol

Monoisotopic Mass

291.0814771 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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